A Technical Guide to Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
A Technical Guide to Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the efficient synthesis of complex molecular architectures is paramount. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, a heterocyclic organic compound, has emerged as a crucial building block in the development of novel therapeutics. Its strategic combination of a piperazine ring, a Boc-protecting group, and an iodinated pyridine moiety makes it a highly versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology.
The piperazine scaffold is a common feature in many approved drugs due to its favorable pharmacokinetic properties.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of controlling the reactivity of one of the piperazine nitrogens, allowing for selective functionalization of the molecule.[2] The iodopyridine component is particularly significant as the iodine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental tools in drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
This technical guide provides an in-depth overview of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, including its physicochemical properties, a detailed synthetic protocol, its applications in the synthesis of targeted therapies, and essential safety information.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is presented in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 497915-42-1 | [4] |
| Molecular Formula | C₁₄H₂₀IN₃O₂ | [4] |
| Molecular Weight | 389.23 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97% | [5] |
| Synonyms | 1-Boc-4-(5-iodo-2-pyridyl)piperazine, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | [6] |
Synthesis of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
The synthesis of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction between 2-chloro-5-iodopyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloro group by the secondary amine of the Boc-piperazine.
Experimental Protocol
Materials:
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2-Chloro-5-iodopyridine
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Tert-butyl piperazine-1-carboxylate (Boc-piperazine)
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Potassium carbonate (K₂CO₃) or another suitable base
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N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 2-chloro-5-iodopyridine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate as a solid.
Causality Behind Experimental Choices:
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Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the SNAAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.
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Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Excess Reagent: A slight excess of Boc-piperazine is often used to ensure the complete consumption of the limiting reagent, 2-chloro-5-iodopyridine.
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Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The presence of the iodo-substituent on the pyridine ring allows for its participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate can be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate more complex structures. This is a key step in the synthesis of many kinase inhibitors that feature a biaryl or heteroaryl-aryl core.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate can be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of compounds where a nitrogen-linked substituent is required at the 5-position of the pyridine ring.
The products of these coupling reactions can then be further elaborated. For instance, the Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine of the piperazine ring. This newly deprotected amine can then be acylated, alkylated, or used in other coupling reactions to complete the synthesis of the target drug molecule. This multi-step synthetic strategy, enabled by intermediates like tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, is central to the discovery and development of novel kinase inhibitors such as Crizotinib and Vandetanib.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile chemical intermediate that plays a significant role in modern drug discovery and development. Its unique structural features, including a Boc-protected piperazine and a reactive iodopyridine moiety, make it an ideal starting material for the synthesis of complex drug candidates, particularly kinase inhibitors for cancer therapy. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this important building block in their research endeavors.
References
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Supplementary information. Available at: [Link]
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Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
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